molecular formula C16H14ClNO2S B414069 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one CAS No. 301227-93-0

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B414069
CAS No.: 301227-93-0
M. Wt: 319.8g/mol
InChI Key: BLCXKRDRGWGVGS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidine ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound has shown potential in the treatment of diseases such as diabetes and cancer due to its ability to modulate biological pathways.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
  • 2-(4-Methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one
  • 2-(4-Chlorophenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one

Comparison: Compared to similar compounds, 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups. This combination of substituents can influence the compound’s biological activity and chemical reactivity. For instance, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes. The chlorophenyl group can contribute to the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCXKRDRGWGVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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